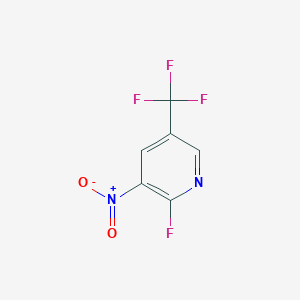

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBXIMNAPLIFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512960 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-16-7 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in medicinal and materials chemistry. This document offers a detailed, two-step synthetic pathway, beginning with the preparation of a crucial chloro-precursor, followed by a halogen exchange reaction to yield the final product. The protocols described herein are based on established chemical principles and supported by peer-reviewed literature and patents, ensuring scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of the readily available 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to its more reactive chloro-analogue, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. The second, and final, step is a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction, where the chlorine atom is displaced by fluorine to yield the desired product.

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of the Chloro-Precursor: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

The initial and critical step in this synthetic sequence is the conversion of the hydroxyl group in 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to a chlorine atom. This transformation is essential as the chloro-substituent is a significantly better leaving group for the subsequent nucleophilic aromatic substitution. Two robust and widely employed methods for this chlorination are detailed below.

Method A: Chlorination using Phosphorus Oxychloride

This method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent, a common and effective reagent for the conversion of heteroaromatic hydroxyl compounds to their corresponding chlorides.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile to dissolve the starting material. Subsequently, add phosphorus oxychloride (3.0 eq) and benzyltrimethylammonium chloride (0.5 eq) to the solution.

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred vigorously for 3 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Method B: Chlorination using Thionyl Chloride

An alternative and equally effective method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Setup: To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20 eq) dropwise at room temperature.[2]

-

Catalyst Addition: Subsequently, add N,N-dimethylformamide (DMF) (2.0 eq) as a catalyst.[2]

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 10 hours.[2]

-

Work-up and Purification: After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude product.

| Parameter | Method A (POCl₃) | Method B (SOCl₂) |

| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride |

| Catalyst | Benzyltrimethylammonium chloride | N,N-dimethylformamide |

| Solvent | Acetonitrile | None (SOCl₂ as reagent and solvent) |

| Temperature | 80 °C | 100 °C |

| Reaction Time | 3 hours | 10 hours |

| Yield | High | 86%[2] |

PART 2: Fluorination via Halogen Exchange (Halex) Reaction

The final step in the synthesis is the displacement of the chlorine atom with fluorine. This is typically achieved using an alkali metal fluoride, with potassium fluoride (KF) being a common choice due to its cost-effectiveness. The efficiency of this reaction is highly dependent on the reaction conditions, particularly the dryness of the potassium fluoride and the choice of solvent.

The Critical Role of Anhydrous Potassium Fluoride

The success of the Halex reaction is contingent on the nucleophilicity of the fluoride ion. The presence of water can significantly reduce the efficacy of the fluorinating agent by hydrating the fluoride ions. Therefore, the use of anhydrous, and preferably spray-dried, potassium fluoride is paramount.[3][4] Spray-drying provides a high surface area, amorphous form of KF that is more reactive than its crystalline counterpart.

-

Reaction Setup: In a flame-dried autoclave or a sealed reaction vessel equipped with a magnetic stirrer and a temperature controller, add spray-dried potassium fluoride (2.0-3.0 eq) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reactant Addition: Add 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) to the suspension.

-

Phase-Transfer Catalyst (Optional but Recommended): To enhance the solubility and reactivity of the potassium fluoride, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can be added (0.1 eq).

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 180-220 °C, and stirred vigorously. The reaction is monitored by Gas Chromatography (GC) or TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with water to remove the solvent and inorganic salts, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Detailed workflow for the Halex fluorination step.

Mechanistic Insights

The conversion of the 2-chloro to the 2-fluoro derivative proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the nitro group at the 3-position and the trifluoromethyl group at the 5-position. The fluoride ion, a potent nucleophile in aprotic polar solvents, attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the final product.

Characterization Data

The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine:

-

Appearance: Light yellow to brown liquid or solid.

-

¹H NMR (CDCl₃): Spectral data for the related compound 2-chloro-5-(trifluoromethyl)pyridine shows peaks around δ 8.69, 7.90, and 7.50 ppm.[6] The presence of the nitro group at the 3-position would further shift the proton signals downfield.

-

-

This compound:

-

Appearance: Expected to be a liquid or low-melting solid.

-

Molecular Weight: 210.08 g/mol .

-

¹⁹F NMR: A key characterization technique to confirm the presence and position of the fluorine atom.

-

¹H NMR: The proton signals are expected to show coupling to the adjacent fluorine atom.

-

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of appropriate reagents. The chlorination of the corresponding 2-hydroxypyridine followed by a halogen exchange reaction is a reliable and scalable route. This guide provides the necessary technical details and insights for researchers and drug development professionals to successfully synthesize this valuable compound for their applications.

References

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Oriental Journal of Chemistry.

-

PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Available from: [Link]

- Hopkinson, M. N. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin, 2021.

- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Changzhou General Equipment Technology Co., Ltd. Potassium fluoride drying. Available from: [Link]

-

ChemicalBook. potassium fluoride spray dried. Available from: [Link]

- Google Patents. Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds.

Sources

- 1. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Potassium fluoride drying [f-granulator.com]

- 4. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]

- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine synthesis from 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of a robust synthetic pathway to 2-fluoro-3-nitro-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and agrochemical research. The synthesis commences with the readily available 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine and proceeds through a two-step sequence involving chlorination followed by a halogen-exchange (Halex) fluorination. This document offers in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols, designed to empower researchers in the successful and safe execution of this synthesis.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated scaffolds highly sought after. Specifically, the this compound core is a key intermediate, leveraging the reactivity of the fluoro and nitro groups for further functionalization in the creation of novel chemical entities. This guide elucidates a practical and scalable synthetic route from its hydroxypyridine precursor.

Synthetic Strategy: A Two-Step Approach

The direct conversion of the 2-hydroxy group to a fluoro group is challenging under standard laboratory conditions. Therefore, a more strategic two-step approach is employed. The first step involves the conversion of the relatively unreactive hydroxyl group into a more labile leaving group, a chloro group. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen-exchange (Halex) reaction, to introduce the desired fluorine atom.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This procedure details the conversion of the starting hydroxypyridine to the key chloro-intermediate. Two common and effective chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Method A: Using Phosphorus Oxychloride

This method is a classic and reliable approach for the chlorination of hydroxypyridines.

-

Materials:

-

2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Ethyl acetate

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To 150 mL of phosphorus oxychloride, add 52 g of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

-

Under constant stirring, slowly add 21 g of quinoline, ensuring the internal temperature does not exceed 50 °C. The starting material will gradually dissolve.

-

Inert the reaction vessel with argon or nitrogen.

-

Heat the reaction mixture to 120 °C using an oil bath.

-

Maintain a gentle reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (TLC conditions: petroleum ether/ethyl acetate = 15/1; starting material Rf ≈ 0.1, product Rf ≈ 0.7).

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess phosphorus oxychloride.

-

Dissolve the residue in 400 mL of ethyl acetate and wash twice with 200 mL portions of 2N HCl to remove quinoline.

-

Wash the organic layer with saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Method B: Using Thionyl Chloride

This method offers an alternative chlorination procedure, often with simpler workup.

-

Materials:

-

2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (5-nitro-3-(trifluoromethyl)pyridin-2-ol)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a reaction vessel, place 2.63 g (12.64 mmol) of 5-nitro-3-(trifluoromethyl)pyridin-2-ol.

-

Slowly add 18.45 mL (253 mmol) of thionyl chloride.

-

Add 1.957 mL (25.3 mmol) of N,N-dimethylformamide as a catalyst.

-

Stir the reaction mixture at 100 °C for 10 hours.

-

Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

-

| Parameter | Method A (POCl₃) | Method B (SOCl₂) |

| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride |

| Catalyst/Additive | Quinoline | N,N-Dimethylformamide |

| Reaction Temperature | 120 °C | 100 °C |

| Reaction Time | 1.5 hours | 10 hours |

| Reported Yield | ~88% | ~86% |

Table 1: Comparison of Chlorination Methods.

Step 2: Synthesis of this compound via Halex Reaction

The Halex reaction is a powerful method for introducing fluorine into electron-deficient aromatic systems. The electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring facilitate this nucleophilic aromatic substitution.

-

Materials:

-

2-chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

-

A phase-transfer catalyst (e.g., tetrabutylammonium chloride, 18-crown-6)

-

Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), sulfolane)

-

-

Procedure:

-

In a thoroughly dried flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add the chloro-intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

-

Add 1.5-2.0 equivalents of anhydrous potassium fluoride (or cesium fluoride for higher reactivity).

-

Add a catalytic amount (5-10 mol%) of a phase-transfer catalyst.

-

Add a sufficient volume of anhydrous polar aprotic solvent (e.g., DMSO, sulfolane) to dissolve the reactants upon heating.

-

Heat the reaction mixture to a temperature between 150-220 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

-

Mechanistic Insights

Chlorination Mechanism

The chlorination of the 2-hydroxypyridine tautomer, 2-pyridone, proceeds via activation of the hydroxyl group. With POCl₃, a phosphate ester intermediate is formed, which is then displaced by a chloride ion. In the case of SOCl₂, a chlorosulfite intermediate is generated, which subsequently undergoes an intramolecular or intermolecular nucleophilic attack by chloride.

Halex Reaction Mechanism

The Halex reaction is a nucleophilic aromatic substitution (SNAr) that proceeds through a Meisenheimer complex intermediate.

The fluoride ion attacks the carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the electron-withdrawing nitro and trifluoromethyl groups, which delocalize the negative charge. The subsequent fast step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyridine ring and yielding the final fluorinated product.

Characterization and Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Starting Material | C₆H₃F₃N₂O₃ | 208.09 | Solid[1] |

| Chloro-intermediate | C₆H₂ClF₃N₂O₂ | 226.54 | Liquid or Solid[2] |

| Fluoro-product | C₆H₂F₄N₂O₂ | 210.09 | - |

Table 2: Physicochemical Properties of Compounds in the Synthetic Pathway.

-

Thin Layer Chromatography (TLC): A useful technique for monitoring the progress of both reaction steps.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the Halex reaction and confirming the mass of the product and any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic shifts for the aromatic protons on the pyridine ring.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: A crucial technique for fluorinated compounds. The spectrum will show distinct signals for the CF₃ group and the fluorine atom on the pyridine ring, with characteristic chemical shifts and coupling constants. The trifluoromethyl group typically appears around -60 to -70 ppm, while the aromatic fluorine will have a different chemical shift.

-

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.

-

2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[3].

-

2-chloro-3-nitro-5-(trifluoromethyl)pyridine: This intermediate is also expected to be toxic and an irritant.

-

Potassium Fluoride (KF) and Cesium Fluoride (CsF): These are toxic if ingested and can cause severe irritation upon contact with skin or eyes. Anhydrous forms are hygroscopic and should be handled in a dry atmosphere.

-

Polar Aprotic Solvents (DMSO, Sulfolane): Can facilitate the absorption of other chemicals through the skin. Handle with appropriate gloves.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and fluorinated organic waste streams should be segregated.

Conclusion

The synthesis of this compound from 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a feasible and practical two-step process for laboratory and potential scale-up applications. The initial chlorination, followed by a Halex reaction, provides a reliable route to this valuable fluorinated building block. By understanding the reaction mechanisms, adhering to the detailed protocols, and prioritizing safety, researchers can successfully synthesize this important intermediate for further elaboration in their discovery programs.

References

-

PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

- U.S. Patent No. 4,973,698. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

Sources

The Synthesis of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Highly Functionalized Pyridine Core

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds is a cornerstone of molecular design.[1] The trifluoromethylpyridine framework, in particular, is a privileged structure, with the trifluoromethyl group often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The compound 2-fluoro-3-nitro-5-(trifluoromethyl)pyridine is a highly valuable and versatile intermediate, providing a reactive handle for further molecular elaboration through its activated fluorine substituent. This guide provides an in-depth exploration of the mechanism behind its formation, grounded in the principles of nucleophilic aromatic substitution, and offers a practical perspective on its synthesis.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from its chloro-analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to many aromatic systems, the pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles.[3] This reactivity is further amplified by the presence of strong electron-withdrawing groups.

The SNAr mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile, in this case, a fluoride ion (F⁻), attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is then restored through the expulsion of the leaving group (chloride ion, Cl⁻).

The presence of both a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the pyridine ring is crucial for facilitating this reaction.[5][6] These powerful electron-withdrawing groups serve two primary functions:

-

Activation of the Ring: They significantly decrease the electron density of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.

-

Stabilization of the Meisenheimer Intermediate: They delocalize the negative charge of the anionic intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.[4] The nitro group, in particular, can delocalize the negative charge onto its oxygen atoms, providing substantial stabilization.

The substitution occurs preferentially at the 2-position of the pyridine ring. This is because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the ortho (2-) or para (4-) positions, providing additional stabilization.[7]

Visualizing the Mechanism: The SNAr Pathway

A simplified representation of the SNAr mechanism for the formation of this compound.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)

Synthetic Approach: A Two-Step Strategy

A common and practical route to this compound involves the synthesis of a chlorinated precursor, followed by a halogen exchange (Halex) reaction.

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

The chlorinated intermediate is typically prepared from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

This protocol is based on established procedures.[8][9]

-

Reaction Setup: To a solution of 2-hydroxy-3-nitro-5-trifluoromethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 3.0 eq).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst like benzyltrimethylammonium chloride (0.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: After completion, carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This product is often of sufficient purity for the subsequent step.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-hydroxy-3-nitro-5-trifluoromethylpyridine | 1.0 eq | Starting material |

| Acetonitrile | ~15 mL per g of SM | Solvent |

| Phosphorus oxychloride (POCl₃) | 3.0 eq | Chlorinating agent |

| Benzyltrimethylammonium chloride | 0.5 eq | Catalyst |

| Water | - | Quenching |

| Ethyl acetate | - | Extraction solvent |

| Saturated NaHCO₃ solution | - | Neutralization |

| Brine | - | Washing |

| Anhydrous Na₂SO₄ | - | Drying agent |

Table 1: Key reagents and their roles in the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 2: Halogen Exchange (Halex) Reaction for Fluorination

The crucial step in forming the target molecule is the displacement of the chlorine atom with fluorine. This is typically achieved using a fluoride salt in a polar aprotic solvent.

This generalized protocol is based on common halogen exchange procedures.[10]

-

Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Fluoride Source: Add an excess of a fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). CsF is generally more reactive but also more expensive.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by a suitable analytical technique like GC-MS or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine, then dry over a suitable drying agent. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

| Parameter | Condition/Reagent | Rationale |

| Substrate | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Precursor with a good leaving group (Cl) and activating groups (-NO₂, -CF₃) |

| Fluoride Source | KF or CsF | Provides the nucleophilic fluoride ion. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent to dissolve the fluoride salt and facilitate the SNAr reaction. |

| Temperature | 120-150 °C | Provides the necessary activation energy for the reaction. |

Table 2: Critical parameters for the halogen exchange fluorination.

Workflow and Logic

A flowchart illustrating the synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a testament to the power of fundamental organic chemistry principles in constructing complex and valuable molecules. The core of its formation lies in the nucleophilic aromatic substitution (SNAr) mechanism, a reaction pathway made highly efficient by the strategic placement of potent electron-withdrawing groups on the pyridine scaffold. A thorough understanding of this mechanism not only allows for the rational synthesis of this specific target but also provides a framework for the design and synthesis of other highly functionalized heterocyclic compounds that are critical to the advancement of pharmaceutical and agrochemical research.

References

-

Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. ChemMedChem, 16(15), 2415-2425. Available at: [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 126-130. Available at: [Link]

- US Patent 4493932A, Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 178-188. Available at: [Link]

-

Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Available at: [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114-9121. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

- CN107954924A, A kind of preparation method of the fluoro- 3- chloro-5- trifluoromethylpyridines of 2-.

-

Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2635-2649. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

- EP0183228B1, Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12534-12542. Available at: [Link]

- WO2014198278A1, A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 12064-12087. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2004(4), M385. Available at: [Link]

-

Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2635-2649. Available at: [Link]

-

SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. ResearchGate. Available at: [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

Introduction

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile synthetic building block. The strategic placement of three distinct electron-withdrawing groups—a fluoro, a nitro, and a trifluoromethyl group—creates a unique electronic profile, making the pyridine ring susceptible to nucleophilic aromatic substitution and other transformations. This guide provides a comprehensive overview of its core physical properties, handling protocols, and analytical considerations, synthesized from available data on structurally analogous compounds to offer field-proven insights for laboratory professionals.

Compound Identification and Core Attributes

Precise identification is the foundation of any experimental work. The primary identifiers and core calculated properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 109843-73-6 | Inferred from supplier databases |

| Molecular Formula | C₆H₂F₄N₂O₂ | N/A |

| Molecular Weight | 210.09 g/mol | Calculated |

| Canonical SMILES | C1=C(C=NC(=C1[O-])F)C(F)(F)F | N/A |

| InChI Key | Inferred: Similar to chloro-analog DRPIKFKCAJGTJF-UHFFFAOYSA-N | [1] |

Physicochemical Properties: An Expert Assessment

Direct, experimentally verified physical constants for this compound are not widely published in readily accessible databases or supplier documentation. This is common for specialized, non-commercial chemical intermediates. However, by analyzing data from structurally similar compounds, we can establish reliable, expert-informed predictions. The primary analogs used for this assessment are 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine and 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .

| Property | Predicted Value / State | Rationale & Comparative Insights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | The analogous 2-chloro-3-nitro derivative is a liquid, while the 3-chloro-2-fluoro analog is a low-melting solid (16-20 °C). The substitution of fluorine for chlorine at the 2-position is unlikely to drastically alter the physical state from a liquid or low-melting solid. |

| Melting Point | < 25 °C | The chloro-analog at the 2-position is a liquid at room temperature. The related 3-chloro-2-fluoro analog has a reported melting point of 16-20 °C. It is reasonable to infer that the target compound will also be a liquid or melt near room temperature. |

| Boiling Point | > 200 °C (at atm. pressure) | The predicted boiling point for the 2-chloro analog is 242 °C.[2] Fluorinated compounds often have slightly lower boiling points than their chlorinated counterparts due to weaker intermolecular forces. Therefore, a boiling point slightly above 200 °C at atmospheric pressure is a reasonable estimate. |

| Density | ~1.6 g/mL | The 2-chloro analog has a predicted density of 1.618 g/mL, and the measured density of a related chloro-fluoro pyridine is 1.524 g/mL.[2] The high density is expected due to the presence of multiple heavy atoms (N, O) and the dense trifluoromethyl group. |

Molecular Structure and Polarity Analysis

The arrangement of highly electronegative atoms imparts a distinct polarity to the molecule, which governs its solubility and chromatographic behavior.

Caption: Molecular structure and key polarity drivers.

Solubility Profile

-

Water: Expected to have very low solubility. While the nitro group and pyridine nitrogen can act as hydrogen bond acceptors, the dominant trifluoromethyl and aromatic components create a largely hydrophobic character.

-

Organic Solvents: High solubility is predicted in common polar aprotic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. This is due to dipole-dipole interactions between the solvent and the highly polarized pyridine ring. It will likely also be soluble in ethers and aromatic solvents like toluene.

Safety, Handling, and Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related analogs provides a clear and authoritative basis for a robust safety protocol. Analogs like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and other fluorinated pyridines are classified as hazardous.[1][3]

GHS Hazard Classification (Inferred)

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely Harmful or Toxic.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Workflow: Risk Assessment and Handling Protocol

Caption: Standard workflow for risk mitigation.

Protocol for Safe Handling and Storage

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4] An eyewash station and safety shower must be immediately accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[5]

-

Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[5]

-

Respiratory Protection: Not typically required if work is conducted within a fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Analytical and Spectroscopic Characterization

Characterization of this molecule relies on standard analytical techniques. The highly substituted nature of the pyridine ring provides distinct spectroscopic signatures.

Expected Spectroscopic Data

-

¹H NMR: Two signals are expected in the aromatic region (typically δ 8.0-9.5 ppm), both appearing as doublets or singlets depending on the coupling constants. The deshielding effect of the three electron-withdrawing groups will shift these protons significantly downfield.

-

¹⁹F NMR: Two distinct signals are anticipated. One singlet corresponding to the C2-F group and one singlet for the -CF₃ group. ¹⁹F NMR is the most definitive technique for confirming the presence and integrity of these two distinct fluorine environments.

-

¹³C NMR: Six signals are expected, corresponding to each carbon in the pyridine ring. The carbons attached to fluorine (C2), the nitro group (C3), and the trifluoromethyl group (C5) will show characteristic splitting patterns (C-F coupling) and chemical shifts.

-

IR Spectroscopy: Key vibrational bands would include C=N and C=C stretching frequencies for the aromatic ring (approx. 1400-1600 cm⁻¹), strong asymmetric and symmetric N-O stretching for the nitro group (approx. 1550 and 1350 cm⁻¹), and very strong C-F stretching bands for the fluoro and trifluoromethyl groups (approx. 1100-1300 cm⁻¹).[1]

Protocol: Acquisition of a Quantitative ¹⁹F NMR Spectrum

This protocol ensures the accurate and self-validating characterization of the fluorine-containing functional groups, a critical quality control step.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the compound is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the ¹⁹F probe.

-

-

Acquisition Parameters:

-

Set the experiment to a standard 1D ¹⁹F pulse-acquire sequence.

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

-

Transmitter Offset: Center the offset frequency in the expected region for aromatic and trifluoromethyl fluorine signals (e.g., around -80 ppm).

-

Pulse Width: Use a calibrated 90° pulse.

-

Acquisition Time: Set to at least 2.0 seconds for good resolution.

-

Relaxation Delay (d1): Set to 5 seconds to allow for adequate relaxation, ensuring signals are quantitative.

-

Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

Processing and Validation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum. If no internal standard is used, the signal from the C2-F can be set as a reference point for internal consistency.

-

Validation: Integrate the two resulting signals. The integral ratio should be exactly 1:3, corresponding to the single C2-F fluorine and the three -CF₃ fluorines. A deviation from this ratio would indicate the presence of impurities.

-

References

-

PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]

-

Pipzine Chemicals. 3-Fluoro-2-Hydroxy-5-(Trifluoromethyl)Pyridine Supplier China. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

Sources

- 1. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Mastering the Spectrum: An In-depth Technical Guide to the ¹H NMR of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine, a compound of significant interest in medicinal chemistry and agrochemical research.[1][2] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the underlying principles that govern the spectral characteristics of this complex molecule. We will delve into the theoretical predictions of the ¹H NMR spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the expected spectral data.

Introduction: The Significance of a Highly Substituted Pyridine

This compound belongs to a class of trifluoromethylpyridines that are key structural motifs in a wide array of active agrochemical and pharmaceutical ingredients.[1] The unique physicochemical properties imparted by the fluorine, nitro, and trifluoromethyl groups make these compounds valuable building blocks in the synthesis of novel bioactive molecules.[3] Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization, and ¹H NMR spectroscopy is an indispensable tool for this purpose.

This guide will focus on elucidating the ¹H NMR spectrum of this compound, a molecule that presents a fascinating case study in the interplay of substituent effects on a heterocyclic aromatic system.

Theoretical Predictions of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the pyridine ring. However, the chemical shifts and coupling patterns of these protons are significantly influenced by the strongly electron-withdrawing and electronegative substituents.

Molecular Structure and Proton Environments:

The pyridine ring has protons at the C4 and C6 positions. These two protons are in different chemical environments and are expected to give rise to two distinct signals in the ¹H NMR spectrum.

Figure 1: Molecular Structure of this compound. This diagram illustrates the positions of the two protons (at C4 and C6) and the substituents on the pyridine ring.

Predicted Chemical Shifts:

The chemical shifts of the protons on a pyridine ring are typically found in the range of 7.0-9.0 ppm.[4][5] The presence of three strongly electron-withdrawing groups (F, NO₂, and CF₃) will deshield the remaining protons, causing their signals to appear at the downfield end of this range.

-

H4: This proton is situated para to the nitrogen atom, meta to the fluorine and trifluoromethyl groups, and ortho to the nitro group. The nitro group, being a powerful electron-withdrawing group, will exert a significant deshielding effect on the adjacent H4 proton.

-

H6: This proton is ortho to the nitrogen atom and meta to the nitro and trifluoromethyl groups. The proximity to the electronegative nitrogen atom will strongly deshield H6.

Based on these substituent effects, we can predict that both protons will have chemical shifts greater than 8.0 ppm, with H6 likely being the more downfield of the two due to its ortho position relative to the ring nitrogen.

Predicted Coupling Constants:

The two protons, H4 and H6, are in a meta relationship to each other. The typical coupling constant for meta-protons on a pyridine ring (⁴JHH) is in the range of 2-4 Hz. Additionally, we must consider coupling to the fluorine atom at the C2 position.

-

⁴J(H4-F): Coupling between a proton and a fluorine atom over four bonds is expected. The magnitude of this coupling will likely be in the range of 1-3 Hz.

-

⁴J(H6-F): Similarly, a four-bond coupling between H6 and the fluorine atom is anticipated, likely with a similar magnitude to ⁴J(H4-F).

Therefore, the signal for H4 is expected to be a doublet of doublets, split by H6 and the fluorine atom. The signal for H6 is also expected to be a doublet of doublets, split by H4 and the fluorine atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H4 | > 8.0 | Doublet of Doublets (dd) | ⁴J(H4-H6) = 2-4; ⁴J(H4-F) = 1-3 |

| H6 | > 8.5 | Doublet of Doublets (dd) | ⁴J(H6-H4) = 2-4; ⁴J(H6-F) = 1-3 |

Table 1: Predicted ¹H NMR Spectral Parameters for this compound.

Experimental Protocol for ¹H NMR Analysis

The following protocol is a self-validating system designed to ensure the acquisition of a high-quality ¹H NMR spectrum for this compound.

3.1. Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

-

Analyte Quantity: For a standard ¹H NMR experiment, dissolve 5-25 mg of this compound in a suitable deuterated solvent.[6]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point.[7] Acetone-d₆ or DMSO-d₆ can be used if solubility is an issue. The choice of solvent can slightly influence the chemical shifts of the protons.

-

Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent.[6][8]

-

Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube.[6] To remove any particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

Internal Standard: The residual proton signal of the deuterated solvent can often be used as a secondary reference. For more precise measurements, an internal standard such as tetramethylsilane (TMS) can be added.

Figure 2: Experimental Workflow for NMR Sample Preparation. A streamlined process for preparing a high-quality NMR sample.

3.2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for aromatic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

Spectral Analysis and Interpretation

Based on our theoretical predictions, the ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit two signals in the aromatic region, both appearing as doublet of doublets.

Figure 3: Predicted Spin-Spin Coupling Relationships. This diagram shows the expected couplings between the two protons and the fluorine atom.

Deconstruction of the Expected Spectrum:

-

Signal 1 (H4): This signal, predicted to be the more upfield of the two, will appear as a doublet of doublets. The larger splitting will correspond to the meta-coupling with H6 (⁴J(H4-H6) ≈ 2-4 Hz), and the smaller splitting will be due to the four-bond coupling with the fluorine atom (⁴J(H4-F) ≈ 1-3 Hz).

-

Signal 2 (H6): The most downfield signal will also be a doublet of doublets. The splitting pattern will arise from coupling to H4 (⁴J(H6-H4) ≈ 2-4 Hz) and the fluorine atom (⁴J(H6-F) ≈ 1-3 Hz).

The integration of each of these signals should correspond to one proton.

Advanced Considerations and Further Experiments

For unambiguous assignment of the proton signals, several advanced NMR experiments can be performed:

-

¹⁹F NMR: A proton-coupled ¹⁹F NMR spectrum would show a triplet of triplets for the CF₃ group and a multiplet for the fluorine at C2, confirming the H-F coupling constants.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): While the meta-coupling between H4 and H6 may be too small to give a strong cross-peak, a weak correlation might be observable.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between the protons and the carbon atoms in the ring, allowing for definitive assignment of the proton and carbon signals. For example, H4 would show correlations to C3, C5, and the carbon of the trifluoromethyl group. H6 would show correlations to C2, C4, and C5.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the fluorine at C2 and H6 might be observable, confirming their spatial proximity.

-

Conclusion

The ¹H NMR spectrum of this compound, while simple in its number of signals, provides a rich source of information about the electronic structure of this highly substituted pyridine. The strong deshielding effects of the nitro, fluoro, and trifluoromethyl groups result in downfield chemical shifts for the two remaining protons. The characteristic meta-coupling between these protons and their respective four-bond couplings to the fluorine atom are expected to produce two distinct doublet of doublets. This in-depth guide provides the theoretical framework, a robust experimental protocol, and a detailed interpretation strategy to empower researchers in their analysis of this important chemical entity.

References

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

University of St Andrews. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. 1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in.... [Link]

-

SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Griffith University. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. organomation.com [organomation.com]

13C NMR of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a polysubstituted heterocyclic compound of interest in synthetic and medicinal chemistry. As a molecule featuring multiple strongly interacting substituents—a fluoro, a nitro, and a trifluoromethyl group—its ¹³C NMR spectrum presents significant complexity and a wealth of structural information. This document, intended for researchers and drug development professionals, delves into the theoretical principles governing the spectrum, offers a predictive analysis of chemical shifts and carbon-fluorine (C-F) coupling constants, and provides a robust experimental protocol for acquiring high-fidelity data. By explaining the causality behind spectral phenomena, this guide serves as a practical reference for the characterization of complex organofluorine compounds.

Introduction: The Structural Challenge

This compound is a pyridine ring heavily substituted with electron-withdrawing groups. The structural elucidation of such compounds is non-trivial, and ¹³C NMR spectroscopy is an indispensable tool for confirming its constitution. The spectrum is defined by two primary factors:

-

Substituent-Induced Chemical Shifts (SCS): The nitrogen heteroatom and the three powerful electron-withdrawing groups (F, NO₂, CF₃) dramatically alter the electron distribution within the aromatic ring, causing large shifts in the resonance frequencies of the carbon atoms compared to unsubstituted pyridine.

-

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling: The presence of two distinct fluorine environments (the C2-F and the C5-CF₃) results in through-bond J-coupling, splitting the signals of nearby carbon atoms into characteristic multiplets. The magnitude of these coupling constants (J) provides definitive evidence for the relative positions of the substituents.

Understanding these effects is paramount for accurate spectral assignment and, by extension, for quality control and reaction monitoring in synthetic workflows.

Theoretical Framework: Predicting the Spectrum

A precise prediction of the ¹³C NMR spectrum requires a systematic evaluation of the electronic effects of each substituent and the expected C-F coupling patterns.

Analysis of Substituent-Induced Chemical Shifts (SCS)

The chemical shifts of the pyridine ring carbons are modulated by the interplay of inductive and resonance effects. We can start with the basic chemical shifts of pyridine (C2: ~150 ppm; C3: ~124 ppm; C4: ~136 ppm) and qualitatively predict the influence of the substituents.[1]

-

Nitrogen Heteroatom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding (downfield shift) of the α-carbons (C2, C6) and γ-carbon (C4) relative to benzene.[1]

-

Fluoro Group (C2-F): Fluorine exerts a strong -I (inductive withdrawal) effect and a +R (resonance donation) effect. For the directly attached carbon (ipso-carbon C2), the result is a massive downfield shift. For adjacent carbons (ortho-carbon C3), a smaller shielding effect is often observed.

-

Nitro Group (C3-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both -I and -R effects. It strongly deshields the ipso-carbon (C3) and the para-position carbon (C6), with a smaller deshielding effect at the ortho-positions (C2, C4).

-

Trifluoromethyl Group (C5-CF₃): The CF₃ group is a potent electron-withdrawer primarily through a very strong -I effect. It deshields all ring positions, with the largest effect on the ipso-carbon (C5).

The combination of these effects on a single ring leads to a complex but predictable pattern of chemical shifts.

The Diagnostic Power of Carbon-Fluorine Coupling

The presence of spin-active ¹⁹F nuclei (I = ½, 100% natural abundance) provides invaluable structural data through spin-spin coupling. The magnitude of the coupling constant is highly dependent on the number of intervening bonds.[2][3][4]

-

One-Bond Coupling (¹JCF): This is typically very large. The carbon of the CF₃ group will appear as a quartet with a ¹JCF of approximately 270-280 Hz. The C2 carbon, directly bonded to fluorine, will be a doublet with a ¹JCF around 240-320 Hz.[3]

-

Two-Bond Coupling (²JCF): Coupling over two bonds is smaller. C5 will be split into a quartet by the CF₃ group (²JCF ≈ 30-40 Hz), and C3 will be split into a doublet by the C2-fluorine (²JCF ≈ 15-25 Hz).

-

Three-Bond Coupling (³JCF): Coupling over three bonds is generally smaller still. C4 and C6 will show coupling to the CF₃ group (³JCF ≈ 3-5 Hz), and C4 will also show coupling to the C2-fluorine (³JCF ≈ 3-8 Hz).

-

Long-Range Coupling: Longer-range couplings (⁴JCF or greater) are sometimes observed, particularly in rigid aromatic systems, but are often less than 3 Hz.[5]

These predictable coupling patterns are the most powerful tool for unambiguously assigning each carbon signal in the spectrum. The following diagram illustrates the key coupling pathways.

Caption: Predicted ¹³C-¹⁹F J-coupling interactions in the molecule.

Predicted Spectral Data and Assignment

Based on the principles outlined above and data from analogous fluorinated pyridines, a predicted ¹³C NMR spectrum can be constructed.[6][7][8] The signals are assigned based on their expected chemical shift, multiplicity from C-F coupling, and the magnitude of the coupling constant.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Assignment |

| C(CF₃) | 118 - 122 | Quartet (q) | ¹JCF ≈ 275 | Quartet with very large ¹JCF coupling to three fluorine atoms. |

| C2 | 155 - 160 | Doublet (d) | ¹JCF ≈ 250 | Ipso-carbon to fluorine, large downfield shift and large ¹JCF coupling. |

| C3 | 135 - 140 | Doublet of Quartets (dq) | ²JCF(C3-F) ≈ 20, ⁴JCF(C3-CF₃) ≈ 1-2 | Ipso-carbon to NO₂ group, deshielded. Shows ²J coupling to C2-F. May show small ⁴J to CF₃. |

| C4 | 138 - 143 | Doublet of Quartets (dq) | ³JCF(C4-F) ≈ 5, ³JCF(C4-CF₃) ≈ 4 | Deshielded by adjacent NO₂ and CF₃ groups. Shows smaller ³J couplings to both fluorine sources. |

| C5 | 125 - 130 | Quartet (q) | ²JCF ≈ 35 | Ipso-carbon to CF₃ group. Signal is split into a quartet by the three fluorine atoms via ²J coupling. |

| C6 | 148 - 152 | Quartet (q) | ³JCF ≈ 4 | α-carbon to nitrogen, deshielded. Shows ³J coupling to the CF₃ group. |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum for this molecule requires careful attention to experimental parameters. The primary challenge is the presence of extensive C-F coupling, which can complicate the spectrum and reduce signal-to-noise by splitting resonances into multiple lines.[9][10]

Caption: Recommended workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

-

Spectrometer Configuration:

-

Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a probe capable of observing ¹³C and decoupling ¹H and, ideally, ¹⁹F.

-

Tune and match the probe for the ¹³C, ¹H, and ¹⁹F nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition (¹³C{¹H} Experiment):

-

Pulse Program: Use a standard inverse-gated proton-decoupled pulse sequence to obtain a quantitative spectrum or a standard power-gated sequence for routine analysis.

-

Spectral Width: Set a wide spectral width to encompass all expected signals (e.g., 0 to 200 ppm).

-

Acquisition Time (at): Set to at least 1.0 second to ensure good digital resolution.

-

Relaxation Delay (d1): Use a delay of 2.0 seconds to allow for adequate T₁ relaxation.

-

Pulse Angle: A flip angle of 30-45° is recommended to balance signal intensity and relaxation time.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, as quaternary carbons and carbons split by fluorine will have lower peak heights.

-

-

Advanced Experiment (¹³C{¹H, ¹⁹F} - Optional but Recommended):

-

If the spectrometer is equipped with dual-decoupling capabilities, acquiring a proton and fluorine decoupled spectrum is highly advantageous.[10]

-

This experiment will collapse all the C-F multiplets into singlets, simplifying the spectrum and confirming the chemical shift of each carbon. This is a self-validating step that greatly increases the trustworthiness of the assignments made from the coupled spectrum.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.5-1.5 Hz.

-

Perform a Fourier transform.

-

Carefully phase correct the spectrum.

-

Apply a baseline correction algorithm.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals (note: in ¹³C{¹H} spectra, integrals are not reliably quantitative unless long relaxation delays are used).

-

Measure the chemical shifts and coupling constants of all observed multiplets.

-

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how substituent effects and heteronuclear coupling provide a detailed molecular fingerprint. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of all carbon resonances. The characteristic multiplicities and magnitudes of the ¹³C-¹⁹F coupling constants are the most definitive features for structural verification. The experimental workflow detailed herein provides a robust method for obtaining high-quality data, with the inclusion of a ¹³C{¹H, ¹⁹F} experiment serving as a powerful tool for validation. This comprehensive approach ensures the scientific integrity required for the characterization of complex molecules in research and development settings.

References

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

-

Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Bernhard, M., Consylman, A.J., & Predecki, A.H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Pennsylvania Academy of Science. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Perjési, P., & Sebestyén, A. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules, 6(2), 144-153. [Link]

-

Emsley, J.W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Wyrzykiewicz, E., & Prukala, D. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(11), 896-903. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. westmont.edu [westmont.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. jeolusa.com [jeolusa.com]

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices of acquiring and interpreting the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine. We will delve into the theoretical underpinnings that dictate the spectrum's appearance, provide a field-proven experimental protocol, and detail the interpretation of the resulting data.

Strategic Overview: Why ¹⁹F NMR is the Definitive Tool for This Molecule

This compound is a compound of interest in medicinal and agrochemical research, featuring two distinct fluorine environments: a single fluorine atom attached directly to the aromatic ring (C2-F) and a trifluoromethyl (CF₃) group at the 5-position. The ¹⁹F nucleus is exceptionally well-suited for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, which results in high sensitivity and sharp signals.[1]

The key analytical power of ¹⁹F NMR lies in its expansive chemical shift range, which is significantly wider than that of ¹H NMR. This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment. For the title compound, this sensitivity allows for precise monitoring of chemical transformations, binding events, or conformational changes that affect either of the two fluorine-containing moieties.

Caption: Standard workflow for ¹⁹F NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation

-

Analyte: Weigh approximately 5-15 mg of this compound. The goal is a final concentration of ~10-50 mM.

-

Solvent: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

-

Reference Standard: Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the primary standard, it is volatile and ozone-depleting. A stable secondary standard like trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or benzotrifluoride (BTF, δ ≈ -63.7 ppm) is often more practical. The reference provides a known peak to calibrate the chemical shift axis, correcting for any instrument drift.

-

Finalization: Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup & Calibration

-

Probe Tuning: Insert the sample into the spectrometer. The NMR probe must be tuned to the ¹⁹F frequency (~470 MHz on a 500 MHz ¹H instrument) and the impedance matched to 50 Ω. This critical step maximizes the efficiency of radiofrequency pulse transmission and signal detection, ensuring optimal sensitivity.

-

Locking: The spectrometer's lock system should be engaged to the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any drift in the magnetic field (B₀) during the experiment, ensuring high spectral resolution.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes field gradients across the sample volume, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition

-

Pulse Program: Select a standard 1D ¹⁹F pulse sequence with inverse-gated proton decoupling. This technique decouples protons only during signal acquisition, which simplifies the spectrum by collapsing ¹H-¹⁹F splittings while preventing the Nuclear Overhauser Effect (NOE) that can distort signal integrals.

-

Acquisition Parameters:

-

Spectral Width (SW): Set a wide spectral width, for instance, from -50 to -150 ppm (a range of 100 ppm). This ensures all expected signals are captured within the window.

-

Transmitter Offset (O1P): Center the spectral width in the middle of the expected region, e.g., at -100 ppm.

-

Acquisition Time (AQ): Set to 1-2 seconds to allow for good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient. For highly accurate quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

-

Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1).

-

-

-

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3-0.5 Hz) to improve S/N, followed by a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-